Cas no 2229317-34-2 (N-{3-1-(methylamino)cyclopropylphenyl}acetamide)

N-{3-[1-(Methylamino)cyclopropyl]phenyl}acetamide is a cyclopropyl-containing acetamide derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a cyclopropane ring adjacent to a methylamino group, which may confer conformational rigidity and metabolic stability, making it a valuable intermediate in drug discovery. The acetamide moiety enhances solubility and bioavailability, while the aromatic phenyl ring provides a scaffold for further functionalization. This compound is particularly relevant in the synthesis of bioactive molecules targeting neurological or inflammatory pathways. Its well-defined chemical properties and synthetic versatility make it suitable for exploratory studies in structure-activity relationship (SAR) optimization and lead compound development.
N-{3-1-(methylamino)cyclopropylphenyl}acetamide structure
2229317-34-2 structure
Product Name:N-{3-1-(methylamino)cyclopropylphenyl}acetamide
CAS No:2229317-34-2
MF:C12H16N2O
MW:204.268242835999
CID:6448679
PubChem ID:165876411
Update Time:2025-10-29

N-{3-1-(methylamino)cyclopropylphenyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-{3-1-(methylamino)cyclopropylphenyl}acetamide
    • EN300-1740471
    • N-{3-[1-(methylamino)cyclopropyl]phenyl}acetamide
    • 2229317-34-2
    • Inchi: 1S/C12H16N2O/c1-9(15)14-11-5-3-4-10(8-11)12(13-2)6-7-12/h3-5,8,13H,6-7H2,1-2H3,(H,14,15)
    • InChI Key: OEQPFHMIMZQCJK-UHFFFAOYSA-N
    • SMILES: O=C(C)NC1=CC=CC(=C1)C1(CC1)NC

Computed Properties

  • Exact Mass: 204.126263138g/mol
  • Monoisotopic Mass: 204.126263138g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 41.1Ų

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Additional information on N-{3-1-(methylamino)cyclopropylphenyl}acetamide

Comprehensive Overview of N-{3-1-(methylamino)cyclopropylphenyl}acetamide (CAS No. 2229317-34-2)

N-{3-1-(methylamino)cyclopropylphenyl}acetamide (CAS No. 2229317-34-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. With its unique structural features, including a cyclopropyl ring and an acetamide group, this compound is being explored for its potential applications in drug discovery and development. Researchers are particularly interested in its role as a potential intermediate for bioactive molecules targeting neurological and metabolic disorders.

The molecular structure of N-{3-1-(methylamino)cyclopropylphenyl}acetamide combines a phenyl ring with a cyclopropylamine moiety, making it a valuable scaffold in medicinal chemistry. Recent studies have focused on its potential as a building block for small molecule inhibitors and modulators of protein-protein interactions. The presence of both hydrophobic (cyclopropyl) and hydrophilic (acetamide) groups in its structure contributes to its interesting physicochemical properties, which are crucial for drug-like characteristics.

In the context of current pharmaceutical trends, N-{3-1-(methylamino)cyclopropylphenyl}acetamide aligns with the growing demand for novel chemical entities in CNS drug development. The compound's structural similarity to known neuromodulators has sparked interest in its potential applications for conditions such as depression, anxiety, and neurodegenerative diseases. Researchers are investigating its possible interactions with various neurotransmitter systems, particularly those involving monoamine regulation.

The synthesis of 2229317-34-2 typically involves multi-step organic reactions, with careful control of reaction conditions to maintain the integrity of the cyclopropyl ring. Recent advancements in green chemistry approaches have explored more sustainable methods for producing this compound, reflecting the pharmaceutical industry's shift toward environmentally friendly synthesis routes. These developments are particularly relevant given the increasing focus on sustainable drug manufacturing practices in response to climate change concerns.

From a commercial perspective, N-{3-1-(methylamino)cyclopropylphenyl}acetamide has seen growing demand from contract research organizations and academic laboratories specializing in medicinal chemistry. The compound's availability as a research chemical has facilitated numerous structure-activity relationship studies, contributing to the broader understanding of cyclopropyl-containing pharmacophores. Market analysts note that compounds with similar structural motifs are increasingly important in the development of next-generation therapeutics.

Quality control for CAS 2229317-34-2 involves rigorous analytical techniques including HPLC, mass spectrometry, and NMR spectroscopy. These methods ensure the compound meets the stringent purity requirements necessary for pharmaceutical research applications. The characterization data for this compound is particularly important for researchers investigating its potential as a lead compound or as part of structure-based drug design projects.

In terms of regulatory status, N-{3-1-(methylamino)cyclopropylphenyl}acetamide is currently classified as a research chemical with no approved therapeutic applications. However, its structural features make it a compound of interest for patent applications in several therapeutic areas. Intellectual property analysts have noted increasing patent activity around similar cyclopropyl-containing compounds, suggesting growing commercial interest in this chemical space.

The stability profile of 2229317-34-2 has been the subject of several studies, with particular attention to the compound's behavior under various storage conditions. Proper handling typically requires protection from moisture and extreme temperatures, following standard protocols for research chemicals. These stability characteristics are crucial considerations for researchers planning long-term studies with this compound.

Looking to the future, N-{3-1-(methylamino)cyclopropylphenyl}acetamide represents an interesting case study in the evolution of structure-based drug design. Its combination of a rigid cyclopropyl group with flexible side chains offers unique opportunities for molecular optimization. As computational chemistry and AI-assisted drug discovery methods advance, compounds like this are likely to play increasingly important roles in virtual screening and de novo drug design pipelines.

For researchers interested in CAS 2229317-34-2, current literature suggests several promising directions for further investigation. These include exploring its potential as a fragment in fragment-based drug discovery, evaluating its physicochemical properties in relation to drug-likeness parameters, and investigating its metabolic stability using in vitro models. Such studies could provide valuable insights for the development of novel therapeutic agents.

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